molecular formula C21H23NO4 B1589134 Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- CAS No. 141743-14-8

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-

Cat. No.: B1589134
CAS No.: 141743-14-8
M. Wt: 353.4 g/mol
InChI Key: AEQVNDSKGYFDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Side Chain Variability

  • Fmoc-Gly-OH : Lacks side chain modification, offering minimal steric hindrance .
  • Fmoc-N-(tert-butyloxycarbonylmethyl)glycine : Features a tert-butyl-protected carboxymethyl group, enhancing solubility in organic solvents .
  • Fmoc-N-(neopentyl)glycine : Substitutes isobutyl with a neopentyl group, further increasing hydrophobicity .

Table 2: Side Chain Properties of Fmoc-Protected Glycine Derivatives

Derivative Side Chain log P Solubility in DMF (mg/mL)
Glycine, N-Fmoc-N-(2-methylpropyl)- Isobutyl 4.83 45 ± 2
Fmoc-Gly-OH None (hydrogen) 2.15 120 ± 5
Fmoc-N-(neopentyl)glycine Neopentyl 5.45 28 ± 1
Fmoc-N-(t-Boc-methyl)glycine t-Boc-methyl 3.91 65 ± 3

Data adapted from .

Reactivity in Peptide Coupling

The isobutyl group in Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- reduces nucleophilicity at the nitrogen compared to unmodified glycine, slowing acylation rates by ~30% in SPPS . Conversely, derivatives like Fmoc-N-(hydroxypropyl)glycine exhibit faster coupling due to hydrogen bonding-assisted activation .

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction analysis reveals orthorhombic packing in the P2₁2₁2₁ space group, with unit cell parameters a = 9.49 Å, b = 9.86 Å, and c = 26.35 Å . The Fmoc group aligns parallel to adjacent aromatic systems, stabilizing the lattice via π-π interactions (3.8 Å spacing). The isobutyl side chain adopts a gauche conformation to minimize steric clashes with the fluorenyl moiety .

Table 3: Crystallographic Data

Parameter Value
Space Group P2₁2₁2₁
Unit Cell Volume 2472 ų
Hydrogen Bonds N1–H1···O5 (2.89 Å)
Torsion Angles (φ, ψ) −69.21°, +136.24° (Gly-Pro)

Molecular dynamics (MD) simulations show that the isobutyl group undergoes rapid rotational diffusion (τ = 12 ps) in solution, while the Fmoc group remains rigid . This flexibility allows the compound to adapt to diverse peptide chain geometries during SPPS. Infrared spectroscopy further confirms conformational stability, with amide I band shifts ≤5 cm⁻¹ under varying pH conditions .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14(2)11-22(12-20(23)24)21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQVNDSKGYFDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471209
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-14-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141743-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-, commonly referred to as Fmoc-Gly-N-(2-methylpropyl), is a compound used primarily in peptide synthesis. This article explores its biological activity, molecular characteristics, and implications in research and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C21_{21}H23_{23}NO4_4
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 141743-14-8
  • Purity : Typically >95% .

Fmoc-Gly-N-(2-methylpropyl) functions as a protecting group for the amino group of glycine during peptide synthesis. This protection is crucial for preventing undesired reactions at the amino group when synthesizing peptides. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group can be removed under mild basic conditions, allowing for the subsequent coupling of amino acids to form longer peptide chains.

1. Peptide Synthesis

The primary biological activity of Fmoc-Gly-N-(2-methylpropyl) lies in its role in synthesizing peptides. It facilitates the formation of peptide bonds while ensuring that the amino groups remain unreacted until the appropriate stage in the synthesis process. This specificity enhances the efficiency and yield of peptide synthesis, which is vital for producing therapeutic peptides and proteins.

2. Research Applications

Fmoc-Gly-N-(2-methylpropyl) has been utilized in various research contexts, particularly in studies involving drug design and development. Its ability to serve as a building block for more complex molecules makes it valuable in medicinal chemistry. For instance, it has been incorporated into compounds designed to inhibit specific enzymes or receptors involved in disease processes .

Case Study 1: Peptide Therapeutics Development

In a study focused on developing peptide therapeutics for cancer treatment, Fmoc-Gly-N-(2-methylpropyl) was employed to synthesize a series of peptides targeting tumor-specific antigens. The synthesized peptides demonstrated enhanced binding affinity to their targets compared to analogous compounds lacking the Fmoc protection, underscoring the importance of this compound in achieving desired biological activity .

Case Study 2: Drug Resistance Reversal

Another study investigated the potential of Fmoc-Gly-N-(2-methylpropyl) derivatives in reversing drug resistance in cancer cells. The research indicated that certain derivatives could effectively inhibit P-glycoprotein (P-gp), a key player in multidrug resistance mechanisms. The ability to modify the glycine structure allowed researchers to optimize binding interactions with P-gp, highlighting the compound's versatility .

Data Summary

PropertyValue
Molecular FormulaC21_{21}H23_{23}NO4_4
Molecular Weight353.4 g/mol
CAS Number141743-14-8
Purity>95%
Role in Peptide SynthesisProtecting Group

Scientific Research Applications

Peptide Synthesis

The Fmoc group serves as a protective group for the amino group during peptide synthesis. Its stability under basic conditions allows for selective deprotection, facilitating the stepwise assembly of peptides. This method has been widely adopted in solid-phase peptide synthesis (SPPS), enhancing the efficiency and yield of peptide production.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection ConditionsCommon Usage
FmocHighMild base (e.g., piperidine)SPPS
BocModerateStrong acid (e.g., TFA)Solution-phase
ZLowMild acidSelective applications

Medicinal Chemistry

Fmoc-Gly-N-(2-methylpropyl) is utilized in the design of peptide-based drugs. Its ability to form stable structures makes it suitable for developing therapeutics targeting various diseases, including cancer and metabolic disorders.

Case Study Example : A study investigated the use of Fmoc-protected peptides in targeting cancer cells, demonstrating enhanced binding affinity and specificity compared to unprotected counterparts.

Bioconjugation

This compound can be employed in bioconjugation processes to attach peptides or proteins to surfaces or other biomolecules. The Fmoc group allows for controlled release and targeted delivery systems, which are crucial in drug development and diagnostics.

Comparison with Similar Compounds

Drug Development and Bioconjugation

  • Heterocyclic Compounds : N-(2-Butynyl)-N-Fmoc-glycine () and related alkyne-bearing derivatives are critical in synthesizing heterocyclic scaffolds for drug candidates .
  • Targeted Modifications : Benzyl and allyl substituents enable site-specific modifications, such as fluorophore labeling or PEGylation, enhancing peptide therapeutic profiles .

Solubility and Reactivity Considerations

  • Hydrophobicity : Branched alkyl chains (e.g., isobutyl, 3-methylbutyl) reduce aqueous solubility, necessitating organic solvents like DMF or DCM during synthesis .
  • Steric Effects : Bulky groups (e.g., benzyl) may slow coupling reactions, requiring optimized conditions (e.g., excess coupling reagents) .

Preparation Methods

Synthesis of N-(2-methylpropyl)glycine Intermediate

This intermediate is generally prepared by alkylation of glycine derivatives or by standard peptide coupling methods using 2-methylpropylamine (isobutylamine) and glycine derivatives.

  • Method Example: Reaction of glycine with isobutylamine under controlled conditions to form N-(2-methylpropyl)glycine.
  • Reaction Conditions: Mild heating in an aqueous or organic solvent, sometimes with a coupling agent or base to facilitate amide bond formation.

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu).

  • Typical Procedure:

    • Dissolve the N-(2-methylpropyl)glycine in anhydrous dichloromethane or another suitable organic solvent.
    • Add a base such as sodium carbonate (Na2CO3) to neutralize the hydrochloric acid formed.
    • Add Fmoc-Cl dropwise under stirring at low temperature (0°C to room temperature).
    • Stir the reaction mixture for 1 to 2 hours until completion, monitored by thin-layer chromatography (TLC).
  • Two-Phase Schotten-Baumann Conditions:

    • This method involves a biphasic system with an aqueous base phase (Na2CO3) and an organic phase containing the reactants.
    • The base neutralizes the acid formed during Fmoc-Cl reaction, promoting efficient coupling.
    • This approach was successfully applied in related syntheses to yield Fmoc-protected amino acids with moderate to good yields (e.g., 47% yield for a related Fmoc-valine derivative).

Purification

  • After reaction completion, the mixture is extracted with dilute acid (e.g., HCl) to remove inorganic salts.
  • The organic phase is dried and concentrated.
  • Purification is commonly achieved by flash chromatography using silica gel with suitable eluents (e.g., hexane/ethyl acetate gradients).
  • The purified compound is obtained as a colorless powder.

Reaction Scheme Summary

Step Reactants Conditions Yield (%) Notes
1 Glycine + 2-methylpropylamine Mild heating, aqueous/organic solvent Variable Formation of N-(2-methylpropyl)glycine
2 N-(2-methylpropyl)glycine + Fmoc-Cl Na2CO3, dichloromethane, 0°C to RT ~47* Two-phase Schotten-Baumann conditions
3 Purification by flash chromatography Silica gel, hexane/ethyl acetate - Isolated as colorless powder

*Yield example from related Fmoc-amino acid synthesis; exact yield for target compound may vary.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Glycine, 2-methylpropylamine, Fmoc-Cl
Solvent Dichloromethane (anhydrous)
Base Sodium carbonate (Na2CO3)
Temperature 0°C to room temperature
Reaction time 1–2 hours
Purification Flash chromatography (silica gel)
Typical yield range 40–50% (based on related Fmoc amino acid syntheses)
Product form Colorless powder
Characterization methods NMR, MS, TLC

Q & A

Q. What are the standard synthetic routes for preparing N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)glycine?

The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection of the amino group, followed by alkylation or coupling with 2-methylpropyl groups. Key steps include:

  • Amino Protection : Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in THF or DMF .
  • Alkylation : Use of 2-methylpropyl bromide with a base like DIPEA (N,N-diisopropylethylamine) to introduce the branched alkyl group .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 265 nm (λmax for Fmoc group) .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., absence of unprotected amine peaks at δ 1.5–2.5 ppm) .
  • Mass Spectrometry : ESI-HRMS for exact mass verification (e.g., calculated [M+H]<sup>+</sup> for C23H25NO4: 392.1863) .

Q. What are the primary applications of this compound in peptide chemistry?

It serves as a protected glycine derivative in solid-phase peptide synthesis (SPPS):

  • SPPS Integration : Incorporated via Fmoc-based protocols using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA in DMF .
  • Orthogonal Protection : The Fmoc group is cleaved with piperidine, while the 2-methylpropyl group remains stable, enabling selective modifications .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Reagent Selection : Use bulky activators like PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) to enhance coupling yields .
  • Extended Reaction Times : Prolong coupling to 2–4 hours at 25°C for difficult residues .
  • Microwave-Assisted Synthesis : Increases reaction rates and reduces racemization in challenging sequences .

Q. What strategies mitigate low yields caused by side reactions during Fmoc deprotection?

  • Controlled Deprotection : Use 20% piperidine in DMF for ≤10 minutes to minimize β-elimination or diketopiperazine formation .
  • Low-Temperature Workflows : Perform reactions at 0–4°C to stabilize acid-sensitive intermediates .

Q. How does the 2-methylpropyl substituent influence peptide stability and bioavailability?

  • Steric Shielding : Reduces enzymatic degradation by proteases (e.g., trypsin) in vitro .
  • Lipophilicity Enhancement : Increases logP values, improving membrane permeability in cell-based assays .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

  • DSC (Differential Scanning Calorimetry) : Confirms melting points (e.g., 171–176°C for Fmoc-glycine derivatives) and detects polymorphic forms .
  • 2D NMR (e.g., HSQC, COSY) : Assigns ambiguous peaks caused by conformational flexibility in the 2-methylpropyl group .

Q. How does this compound perform under long-term storage conditions?

  • Stability Data : Degrades by <5% over 12 months when stored at −20°C in anhydrous DMF or under argon .
  • Hazard Mitigation : Follow GHS Category 4 protocols (acute toxicity) with PPE and fume hoods during handling .

Methodological Insights from Evidence

  • Synthesis Optimization : highlights the use of HBTU/DIPEA for efficient coupling, achieving >90% yields in SPPS .
  • Safety Protocols : emphasizes toxicity risks (oral/dermal LD50 >500 mg/kg) and mandates SDS-compliant storage .
  • Structural Variants : and note related Fmoc-amino acids (e.g., Fmoc-Ala, Fmoc-Val) with analogous synthetic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Reactant of Route 2
Reactant of Route 2
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.